molecular formula C26H30ClN5O B12396161 N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride

N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride

Cat. No.: B12396161
M. Wt: 464.0 g/mol
InChI Key: AZCMSSLJXPAIPL-FYZYNONXSA-N
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Description

N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride is a complex organic compound that features a unique structure combining several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acridine moiety: This step typically involves the use of Friedländer synthesis, where a 2-aminobenzaldehyde derivative reacts with a ketone.

    Coupling with pyridine: The pyridine ring is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.

    Formation of the cyclopropane ring: This step involves the use of cyclopropanation reactions, where a diazo compound reacts with an alkene.

    Final assembly and hydrochloride formation: The final compound is assembled through amide bond formation, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential therapeutic applications. Its structure enables it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C26H30ClN5O

Molecular Weight

464.0 g/mol

IUPAC Name

N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride

InChI

InChI=1S/C26H29N5O.ClH/c27-19-10-12-31(15-19)25-20-3-1-2-4-22(20)29-23-8-7-17(13-21(23)25)18-9-11-28-24(14-18)30-26(32)16-5-6-16;/h7-9,11,13-14,16,19H,1-6,10,12,15,27H2,(H,28,30,32);1H/t19-;/m0./s1

InChI Key

AZCMSSLJXPAIPL-FYZYNONXSA-N

Isomeric SMILES

C1CCC2=NC3=C(C=C(C=C3)C4=CC(=NC=C4)NC(=O)C5CC5)C(=C2C1)N6CC[C@@H](C6)N.Cl

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)C4=CC(=NC=C4)NC(=O)C5CC5)C(=C2C1)N6CCC(C6)N.Cl

Origin of Product

United States

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